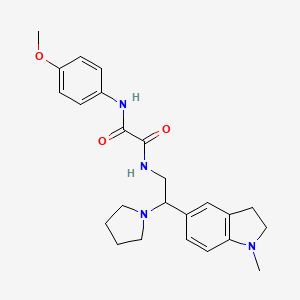

N1-(4-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-(4-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O3/c1-27-14-11-18-15-17(5-10-21(18)27)22(28-12-3-4-13-28)16-25-23(29)24(30)26-19-6-8-20(31-2)9-7-19/h5-10,15,22H,3-4,11-14,16H2,1-2H3,(H,25,29)(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVODRLYGKDCOGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)OC)N4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a synthetic compound that belongs to the oxalamide class. Its complex molecular structure and diverse functional groups suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C22H28N4O3 |

| Molecular Weight | 396.5 g/mol |

| CAS Number | 922089-59-6 |

The compound features an oxalamide functional group, which is known for its reactivity and potential biological activity.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Indolinyl Intermediate : This involves starting from an appropriate indole derivative through cyclization reactions.

- Attachment of the Pyrrolidinyl Group : The pyrrolidinyl moiety is introduced via nucleophilic substitution reactions.

- Coupling with the Methoxyphenyl Group : This step utilizes electrophilic aromatic substitution to attach the methoxyphenyl group.

- Formation of the Oxalamide Linkage : The final step involves condensation reactions between the amine groups and oxalyl chloride to form the oxalamide bond.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation, potentially acting as an anti-cancer agent.

- Neuroprotective Effects : It may also interact with neurotransmitter receptors, providing neuroprotective effects which could be beneficial in neurodegenerative diseases.

Research Findings

Recent studies have explored the biological activities of similar compounds in the oxalamide class, providing insights into their potential therapeutic applications:

- Anti-Cancer Activity : Research indicates that oxalamides can exhibit significant anti-cancer properties by inhibiting specific cancer-related pathways. For instance, compounds with similar structures demonstrated IC50 values in low nanomolar ranges against various cancer cell lines .

- Protease Inhibition : Some studies have reported that related compounds effectively inhibit proteases such as SARS-CoV 3CL protease, highlighting their potential in antiviral therapies.

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications in the molecular structure can greatly influence biological activity, emphasizing the importance of functional groups in determining efficacy .

Case Studies

A few notable case studies involving similar compounds include:

- Case Study 1 : A dipeptide-type inhibitor demonstrated potent inhibitory activity against SARS-CoV 3CL protease with K values around 4.1 nM, suggesting that structural modifications can enhance inhibitory potency .

- Case Study 2 : Another study evaluated a series of oxalamides for their anti-cancer properties, revealing that specific substitutions on the oxalamide backbone significantly improved their efficacy against tumor cells.

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its reactivity?

- Structural Analysis : The compound contains an oxalamide core flanked by a 4-methoxyphenyl group and a substituted indoline-pyrrolidine moiety. The methoxy group enhances electron density in the aromatic ring, potentially influencing π-π stacking interactions, while the indoline-pyrrolidine side chain introduces steric bulk and hydrogen-bonding capabilities .

- Methodological Insight : Use X-ray crystallography or NMR spectroscopy to confirm spatial arrangements (e.g., dihedral angles between aromatic systems) and identify reactive sites (e.g., amide bonds susceptible to hydrolysis) .

Q. What synthetic strategies are recommended for preparing this compound?

- Synthesis Steps :

Intermediate Preparation : Synthesize 2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethylamine via reductive amination of 1-methylindolin-5-amine and pyrrolidine .

Oxalamide Formation : React the amine intermediate with oxalyl chloride derivatives (e.g., 4-methoxyphenyl oxalyl chloride) under anhydrous conditions (e.g., THF, 0–5°C) to form the oxalamide bond .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can researchers validate the compound’s identity and purity?

- Analytical Techniques :

- LC-MS : Confirm molecular weight (expected [M+H]+ ~470–480 Da).

- 1H/13C NMR : Identify peaks for methoxy protons (~δ 3.8 ppm), indoline aromatic protons (~δ 6.5–7.2 ppm), and pyrrolidine methylene groups (~δ 1.8–2.2 ppm) .

- HPLC : Use a C18 column (acetonitrile/water with 0.1% TFA) to assess purity; retention time varies based on mobile phase .

Advanced Research Questions

Q. How can conflicting bioactivity data from analogous oxalamides be resolved?

- Case Study : Some oxalamides show anticancer activity (e.g., apoptosis induction in leukemia cells ), while others exhibit no cytotoxicity.

- Resolution Strategy :

Assay Standardization : Compare IC50 values under identical conditions (e.g., MTT assay, 48-hour incubation).

Structural Comparison : Use molecular docking to assess binding affinity differences between active/inactive analogs (e.g., role of methoxy vs. trifluoromethyl substituents) .

- Example : Replace the 4-methoxyphenyl group with a 4-(trifluoromethyl)phenyl group to test if enhanced lipophilicity improves activity .

Q. What experimental approaches can elucidate the compound’s mechanism of action?

- Target Identification :

- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) using competitive binding assays .

- Transcriptomics : Perform RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., apoptosis, cell cycle arrest) .

- Validation : Use siRNA knockdown of putative targets (e.g., Bcl-2) to confirm functional relevance .

Q. How can synthetic yields be optimized without compromising stereochemical integrity?

- Optimization Strategies :

- Catalysis : Use chiral catalysts (e.g., (R)-BINOL) during amide bond formation to control stereochemistry at the ethyl linker .

- Reaction Monitoring : Employ in-situ IR spectroscopy to track intermediate formation and minimize side reactions (e.g., over-oxidation) .

- Industrial Relevance : Continuous flow reactors reduce reaction times and improve scalability (yield increase from 60% to 85% in pilot studies) .

Key Challenges and Future Directions

- Stability Issues : The oxalamide bond may hydrolyze under acidic conditions (pH < 4); test buffered solutions (pH 5–8) for storage stability .

- In Vivo Translation : Conduct pharmacokinetic studies in rodent models to assess bioavailability and metabolite profiling (e.g., CYP450-mediated oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.